![molecular formula C26H20F3N3O4 B2397613 2-(3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 894891-27-1](/img/structure/B2397613.png)
2-(3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
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Description
2-(3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C26H20F3N3O4 and its molecular weight is 495.458. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Agents
Research involving derivatives similar to the compound has shown that naphthyridine compounds can have significant antibacterial activity. For example, a study synthesized several derivatives of naphthyridine and tested them for their antibacterial properties. These compounds were found to exhibit notable antibacterial activity, highlighting the potential of naphthyridine derivatives in developing new antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Anticancer Activity
Another important area of research is the anticancer properties of naphthyridine derivatives. A novel naphthyridine compound demonstrated promising anticancer activity against human melanoma cells by inducing necroptosis at low concentrations and apoptosis at high concentrations. This dual mode of action suggests a potential pathway for melanoma treatment, underscoring the versatility of naphthyridine derivatives in cancer therapy (Kong et al., 2018).
Anti-HIV Activity
Naphthalene derivatives, closely related to naphthyridines, have been synthesized and tested for their anti-HIV activity. A series of these compounds demonstrated inhibitory effects against HIV-1 and HIV-2, suggesting the potential of naphthalene and naphthyridine structures in developing new antiviral therapies (Hamad et al., 2010).
Antimicrobial Activity
The synthesis of new pyranoquinoline derivatives, related to the structural framework of naphthyridines, showed promising antimicrobial activity. This research suggests that the modification and exploration of naphthyridine-like structures could lead to the development of new antimicrobial agents with broad-spectrum activity (Watpade & Toche, 2017).
properties
IUPAC Name |
2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F3N3O4/c1-15-10-11-18-24(35)19(23(34)16-6-5-7-17(12-16)36-2)13-32(25(18)30-15)14-22(33)31-21-9-4-3-8-20(21)26(27,28)29/h3-13H,14H2,1-2H3,(H,31,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHOAEGBFLUUFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3C(F)(F)F)C(=O)C4=CC(=CC=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F3N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide |
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